Ethyl acetate-d8

Catalog No.
S1489226
CAS No.
117121-81-0
M.F
C4H8O2
M. Wt
96.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetate-d8

CAS Number

117121-81-0

Product Name

Ethyl acetate-d8

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate

Molecular Formula

C4H8O2

Molecular Weight

96.15 g/mol

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2

InChI Key

XEKOWRVHYACXOJ-AUOAYUKBSA-N

SMILES

CCOC(=O)C

Canonical SMILES

CCOC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound Ethyl acetate-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl acetate-d8 is the fully deuterated isotopologue of ethyl acetate, a moderately polar aprotic solvent. Its primary role is as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of hydrogen with deuterium eliminates interfering solvent signals from ¹H NMR spectra.[1][2] This property, combined with its unique solvency characteristics for a range of organic compounds, makes it a critical tool for structural elucidation and purity analysis in research and quality control settings.[3] Its physical properties, such as a boiling point of 77 °C and density of 0.984 g/mL at 25 °C, are similar but not identical to its non-deuterated counterpart, influencing its handling and application in sensitive experimental setups.[4][5]

Direct substitution of Ethyl acetate-d8 with its non-deuterated (protio) analogue, standard ethyl acetate, is fundamentally incompatible with ¹H NMR applications. The overwhelming proton signals from the protio solvent would completely obscure the signals from the analyte, making spectral analysis impossible.[6][7] Furthermore, substituting with other common deuterated solvents like Acetone-d6 or Chloroform-d is not a simple decision, as it can compromise the entire experiment. Differences in polarity and solvating power can lead to poor sample solubility, while variations in residual solvent peak positions can cause signals to overlap with critical analyte resonances, complicating or preventing accurate structural interpretation.[1][6] Therefore, the choice of a deuterated solvent is a deliberate, application-specific decision based on solubility and spectral clarity, not a generic commodity choice.

Distinct NMR Spectral Window Avoids Common Analyte Signal Overlap

The primary procurement driver for any deuterated solvent is its residual proton signal positions in an NMR spectrum. For Ethyl acetate-d8, the residual signals for the methyl (CD3) and methylene (CD2) groups appear at approximately 2.05 ppm and 4.12 ppm respectively in a CDCl3 reference context (as a trace impurity).[8][9] This provides a clear spectral window compared to other common solvents. For example, Acetone-d6 has a major residual peak at 2.05 ppm, which could directly overlap with the methyl signal of Ethyl acetate-d8 but, more importantly, with many common acetyl or methyl groups in analytes.[10] DMSO-d6 has its main peak at 2.50 ppm.[10] The specific locations of the Ethyl acetate-d8 peaks make it a strategic choice when analyte signals are expected in the ~2.5 ppm or ~7.26 ppm regions, where DMSO-d6 and Chloroform-d respectively show strong residual signals.[10]

Evidence DimensionResidual ¹H NMR Signal Position (ppm)
Target Compound Data~2.05 ppm (methyl), ~4.12 ppm (methylene) [as trace in CDCl3]
Comparator Or BaselineAcetone-d6: ~2.05 ppm | DMSO-d6: ~2.50 ppm | Chloroform-d: ~7.26 ppm
Quantified DifferenceProvides a clear spectral window away from the 2.50 ppm and 7.26 ppm regions.
Conditions¹H NMR spectroscopy, measured as trace impurities in a reference solvent like CDCl3. Note: absolute positions vary slightly with the primary solvent used.

This allows for unambiguous observation of analyte signals that would otherwise be obscured by more common deuterated solvents like Chloroform-d or DMSO-d6.

Altered Physical Properties Impacting Process Control and Solvent Handling

While chemically similar, the complete deuteration of ethyl acetate results in measurable changes to its physical properties, precluding its use as a drop-in replacement for standard ethyl acetate in precisely controlled processes. The density of Ethyl acetate-d8 at 25 °C is 0.984 g/mL, which is approximately 9.1% higher than that of non-deuterated ethyl acetate (0.902 g/mL at 20 °C).[4][11][12] Its boiling point is often cited as 77 °C, nearly identical to the 77.1 °C of the protio version, but isotopic substitution can subtly alter volatility and evaporation rates.[4][11] These differences are critical for applications requiring precise mass-based measurements, formulation, or controlled evaporation, where using the non-deuterated analogue's physical constants would introduce systematic errors.

Evidence DimensionDensity
Target Compound Data0.984 g/mL (at 25 °C)
Comparator Or BaselineEthyl acetate (non-deuterated): 0.902 g/mL (at 20 °C)
Quantified Difference~9.1% greater density
ConditionsStandard laboratory temperature and pressure.

For process chemistry, formulations, or any protocol where solvent mass is critical, relying on the physical data of standard ethyl acetate will lead to significant preparation and measurement errors.

Enabling Isotopic Labeling and Preventing H/D Exchange in Sensitive Syntheses

Beyond its passive role as an NMR solvent, Ethyl acetate-d8 serves as a deuterium-rich, aprotic medium essential for syntheses or extractions where preventing hydrogen-deuterium (H/D) exchange is critical. Unlike protic deuterated solvents such as Methanol-d4 or D2O, which can readily exchange deuterium with labile protons (e.g., -OH, -NH) on an analyte, Ethyl acetate-d8 lacks exchangeable protons.[13] This makes it the superior choice for dissolving and analyzing samples with such functional groups when the goal is to observe their original protonation state. Furthermore, its use is essential when performing extractions of deuterated metabolites from biological systems to maintain the integrity of the isotopic label for subsequent analysis, a task for which standard ethyl acetate is unsuitable.[3]

Evidence DimensionProton Exchange Activity
Target Compound DataAprotic; does not possess exchangeable deuterium atoms.
Comparator Or BaselineProtic deuterated solvents (Methanol-d4, D2O): Readily exchange deuterium with labile analyte protons.
Quantified DifferenceQualitatively different reactivity; prevents loss or scrambling of isotopic labels.
ConditionsAnalysis or synthesis involving compounds with labile protons (-OH, -NH, -SH, etc.).

This compound is required to preserve the isotopic integrity of labeled compounds or to study labile protons without solvent-induced exchange, which is impossible with protic solvents or non-deuterated ethyl acetate.

NMR Analysis of Moderately Polar Compounds with Key Signals Outside 2.0-4.2 ppm

For analytes of moderate polarity that are readily soluble in ethyl acetate, this deuterated solvent is the logical choice, especially when critical proton signals do not fall near its residual peaks (~2.05 ppm, ~4.12 ppm). It provides a clear background for compounds where signals of interest might be obscured by the broad water peak in D2O or the aromatic-region peak of Chloroform-d.[10]

Extraction and Quantification of Labeled Analytes from Biological or Environmental Matrices

When extracting deuterated or non-deuterated small molecules from complex samples for NMR or MS analysis, Ethyl acetate-d8 can be used as part of the extraction process. This ensures that the solvent used for extraction does not introduce isotopic contamination or exchange with the analyte, preserving the quantitative accuracy and isotopic pattern of the target compound.[3]

Reaction Monitoring in Aprotic, Deuterated Environments

For monitoring the progress of a chemical reaction via NMR where reactants, intermediates, or products contain labile protons and must be maintained in an aprotic environment to prevent side reactions or H/D exchange. Ethyl acetate-d8 provides an inert, deuterated medium suitable for this purpose, a role that cannot be filled by protic deuterated solvents or standard ethyl acetate.[13]

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(~2~H_5_)Ethyl (~2~H_3_)acetate

Dates

Last modified: 08-15-2023

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